(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
The compound "(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" features a hybrid heterocyclic scaffold combining a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazolo-pyridine moiety linked via a methanone bridge. The (E)-configuration of the styrylsulfonyl group ensures stereochemical stability, which is critical for target binding specificity. Such structures are often explored in medicinal chemistry for kinase inhibition or central nervous system (CNS) modulation due to their ability to interact with hydrophobic pockets and hydrogen-bonding networks in biological targets .
Properties
IUPAC Name |
[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(19-16-18-8-4-5-10-24(18)21-19)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFISESEGAYOBA-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a piperazine ring substituted with a styrylsulfonyl group and a tetrahydropyrazolo moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that compounds with similar structures often exhibit selective inhibition of serotonin reuptake and modulation of dopaminergic pathways.
Antidepressant Properties
Recent research has indicated that derivatives of piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs). For instance, a study evaluated a series of piperazine derivatives for their ability to inhibit serotonin reuptake. The most promising candidates demonstrated significant reductions in immobility times in the forced swimming test (FST), suggesting potential antidepressant effects .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | Significant reduction in serotonin levels | |
| Neuroprotection | Protection against oxidative stress | |
| Antidepressant Activity | Reduced immobility in FST |
Case Study: Synthesis and Evaluation
A recent study synthesized a series of piperazine derivatives including the target compound. The evaluation involved assessing their pharmacokinetic properties and biological efficacy. The results indicated that certain modifications to the piperazine structure enhanced both potency and selectivity for serotonin transporters .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares similarities with patented derivatives such as:
- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
- 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone
Key Differences:
The styrylsulfonyl group may offer stronger electron-withdrawing effects and π-π stacking interactions than the pyran or pyrimidine substituents .
Physicochemical Properties
Hypothetical data based on structural analysis (actual experimental values may vary):
| Property | Target Compound | 1-(...)-2-(tetrahydro-2H-pyran-4-yl)ethanone | 1-(...)-2-(pyrimidin-2-yl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~430 | ~420 |
| cLogP | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
The higher molecular weight and cLogP of the target compound suggest increased lipophilicity, which may enhance blood-brain barrier penetration for CNS targets but reduce aqueous solubility.
Hypothetical Activity Trends
- Kinase Inhibition: The tetrahydropyrazolo-pyridine scaffold is associated with ATP-competitive kinase inhibition. The styrylsulfonyl group may improve selectivity for tyrosine kinases over serine/threonine kinases compared to ethanone-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
